molecular formula C7H10O2 B14481132 1-(5-Hydroxy-1-cyclopentenyl)-ethanone CAS No. 70433-48-6

1-(5-Hydroxy-1-cyclopentenyl)-ethanone

Cat. No.: B14481132
CAS No.: 70433-48-6
M. Wt: 126.15 g/mol
InChI Key: PDZDNESPIASXHR-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-1-cyclopentenyl)-ethanone is an organic compound characterized by a cyclopentene ring with a hydroxyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-1-cyclopentenyl)-ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentenone derivatives, which undergo hydroxylation and subsequent functionalization to introduce the ethanone group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-1-cyclopentenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated or alkylated cyclopentenyl ethanone derivatives.

Scientific Research Applications

1-(5-Hydroxy-1-cyclopentenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-1-cyclopentenyl)-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(5-Hydroxy-1-cyclopentenyl)-1-decanone
  • Methyl 7-(5-hydroxy-1-cyclopentenyl)heptanoate

Comparison: 1-(5-Hydroxy-1-cyclopentenyl)-ethanone is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

70433-48-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(5-hydroxycyclopenten-1-yl)ethanone

InChI

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h3,7,9H,2,4H2,1H3

InChI Key

PDZDNESPIASXHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCC1O

Origin of Product

United States

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